N-(2-methoxy-5-methylphenyl)benzenesulfonamide
CAS No.: 6964-02-9
Cat. No.: VC20998780
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6964-02-9 |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
| Standard InChI Key | SNCSZUJMKFNFHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol. The compound is characterized by a benzenesulfonamide group attached to a 2-methoxy-5-methylphenyl moiety. This arrangement creates a molecule with specific chemical and biological properties that make it valuable for research purposes.
The compound is also known by several synonyms, including 2'-methoxy-5'-methylbenzenesulfonanilide, benzenesulfonamide, N-2-methoxy-5-methylphenyl, and 2-methoxy-5-methylphenyl phenylsulfonyl amine . It is registered in chemical databases with the CAS number 6964-02-9 and is identified in PubChem with CID 248884 .
Structural Identifiers
The structural information for N-(2-methoxy-5-methylphenyl)benzenesulfonamide is well-documented through various standardized chemical notation systems, providing researchers with precise identification tools for this compound.
| Parameter | Identifier |
|---|---|
| CAS No. | 6964-02-9 |
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
| Standard InChIKey | SNCSZUJMKFNFHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
These identifiers collectively provide a comprehensive chemical fingerprint of the compound, enabling researchers to accurately identify and study it across different research contexts . The molecular structure features a benzene ring with a sulfonamide group attached to a substituted aniline, specifically containing methoxy and methyl substituents that influence its chemical behavior and potential biological interactions.
Biological Activities and Applications
N-(2-methoxy-5-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which has been extensively studied for various pharmacological properties. This chemical class is known for exhibiting anti-inflammatory, antitumor, and anticancer activities, suggesting potential therapeutic applications for this specific compound.
Research Applications
The compound has various scientific research applications, making it valuable in multiple domains of chemical and biological research:
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It serves as a building block in the synthesis of more complex organic molecules, allowing chemists to develop novel compounds with enhanced properties.
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The compound can act as a probe to study enzyme-substrate interactions, providing insights into biochemical processes and potential drug targets.
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It functions as a potential pharmaceutical intermediate for the development of new drugs, particularly those targeting inflammatory conditions or cancer.
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The compound can be used as a precursor in the synthesis of dyes and pigments, highlighting its utility beyond medicinal chemistry.
Related Compounds and Their Activities
Research on compounds structurally related to N-(2-methoxy-5-methylphenyl)benzenesulfonamide has revealed promising biological activities. For example, 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide (C14H14BrNO3S) has demonstrated cytotoxicity against various human cancer cell lines and exhibits antimicrobial activity against several bacterial strains.
Studies have shown that compounds similar to 4-bromo-N-(2-methoxy-5-methylphenyl)benzenesulfonamide exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cells, highlighting their potential as anticancer agents. Additionally, research on related sulfonamide compounds has shown effectiveness against Leishmania infantum amastigotes, indicating a broader spectrum of biological activity beyond just anticancer effects.
Mechanistic Insights
Compounds in this class, including N-(2-methoxy-5-methylphenyl)benzenesulfonamide, may interact with specific molecular targets, potentially acting as inhibitors of certain enzymes. Their mechanism often involves binding to enzyme active sites and blocking substrate access, which can lead to various biological effects depending on the enzyme targeted. This mechanism explains the diverse range of potential applications in pharmaceutical research.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |
| Eye Damage/Irritation | Category 2 | H319 - Causes serious eye irritation |
| Respiratory | Not specified | H335 - May cause respiratory irritation |
These classifications are based on GB-CLP Regulations UK SI 2019/720 and UK SI 2020/1567 . The compound's irritant properties necessitate appropriate personal protective equipment during handling.
| Parameter | Specification |
|---|---|
| Appearance | Not specified in sources |
| Purity | 97% |
| Use Restriction | For research use only. Not for human or veterinary use |
| Storage | Not specified in sources, but typically stored in cool, dry conditions |
The compound is available in various quantity options, typically including 250 mg and 1 g packages , allowing researchers to purchase amounts appropriate for their specific research needs.
Related Compounds and Derivatives
Several compounds structurally related to N-(2-methoxy-5-methylphenyl)benzenesulfonamide have been studied and shown to possess interesting biological properties. These related compounds provide a broader context for understanding the potential applications and activities of the title compound.
Structural Analogs
One significant analog is 2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzenesulfonamide (CAS No.: 922062-79-1), which incorporates the 2-methoxy-5-methylphenyl benzenesulfonamide moiety into a more complex structure containing a dibenzo[b,f]oxazepine framework. This related compound has a molecular formula of C21H18N2O5S and a molecular weight of 410.44 g/mol.
Another related compound is 2-Methoxy-5-(methylaminomethyl)benzenesulfonamide (C9H14N2O3S), which shares some structural features with the title compound but has different functional groups.
Biological Activities of Related Compounds
Research on compounds related to N-(2-methoxy-5-methylphenyl)benzenesulfonamide has revealed promising antimicrobial activities. Though specific data for the title compound is limited, related compounds have shown activity against various pathogens, as demonstrated by their minimum inhibitory concentration (MIC) values.
Compounds in this chemical family have also shown potential in antiviral research, with some derivatives exhibiting efficacy against viral strains by inhibiting viral replication and entry into host cells. Some have shown particular promise in targeting the Hepatitis B virus (HBV) through mechanisms such as allosteric modulation of viral proteins.
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